molecular formula C14H15N3O2 B2674041 N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1791316-72-7

N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2674041
CAS RN: 1791316-72-7
M. Wt: 257.293
InChI Key: GVUBCGAJISWKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide, also known as EMD 57283, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyridazine family and has been shown to have a wide range of effects on biochemical and physiological processes. In

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The study of alkyl(hetero)aromatic α-hydroxyamino oximes' reactivity with ethyl glyoxylate forms various esters and acids, showcasing methods for synthesizing heterocyclic compounds with potential pharmacological applications (Nikolaenkova et al., 2019).
  • Research on the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide 6a-e reveals a pathway to creating compounds with biological properties, indicating a route for the development of novel therapeutic agents (Ramaganesh et al., 2010).

Biological Evaluation and Applications

  • Pyrazinamide and its derivatives have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana, suggesting applications in agriculture to regulate plant growth and ripening processes (Sun et al., 2017).
  • The design, synthesis, and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors illustrate the potential of such compounds in cancer therapy, highlighting the importance of chemical synthesis in developing new treatments (Liu et al., 2020).

properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-17(11-6-4-5-10(2)9-11)14(19)12-7-8-13(18)16-15-12/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUBCGAJISWKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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